1-(4-Amino-3-methoxyphenyl)-2-pyrrolidinone 1-(4-Amino-3-methoxyphenyl)-2-pyrrolidinone
Brand Name: Vulcanchem
CAS No.:
VCID: VC18339210
InChI: InChI=1S/C11H14N2O2/c1-15-10-7-8(4-5-9(10)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3
SMILES:
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol

1-(4-Amino-3-methoxyphenyl)-2-pyrrolidinone

CAS No.:

Cat. No.: VC18339210

Molecular Formula: C11H14N2O2

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Amino-3-methoxyphenyl)-2-pyrrolidinone -

Specification

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
IUPAC Name 1-(4-amino-3-methoxyphenyl)pyrrolidin-2-one
Standard InChI InChI=1S/C11H14N2O2/c1-15-10-7-8(4-5-9(10)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3
Standard InChI Key MQCPAEWNDUUQLW-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)N2CCCC2=O)N

Introduction

Structural and Chemical Properties

Core Architecture and Functionalization

The compound’s structure comprises a five-membered pyrrolidinone ring (a lactam with the formula C₄H₇NO) fused to a phenyl group substituted at the 3- and 4-positions with methoxy and amino groups, respectively . The lactam ring’s non-planar conformation enables pseudorotation, a dynamic process that enhances three-dimensional pharmacophore exploration . The electron-donating methoxy group and nucleophilic amino group synergistically influence the molecule’s electronic profile, potentially modulating receptor binding and metabolic stability .

Stereochemical Considerations

The pyrrolidinone scaffold’s sp³-hybridized carbons allow for stereochemical diversity, which is critical for optimizing target selectivity . For example, substituents on the phenyl ring can adopt axial or equatorial orientations relative to the lactam plane, affecting interactions with biological macromolecules .

Synthetic Methodologies

Conventional Synthesis Routes

Early synthetic approaches relied on multi-step condensation reactions between aryl aldehydes, amines, and diethyl acetylenedicarboxylate (DEAD). For instance, refluxing 4-amino-3-methoxybenzaldehyde with pyrrolidine in ethanol under acidic conditions yielded the target compound but with modest efficiency (50–60%) .

Microwave-Assisted Catalysis

Recent advances employ sulfonic acid-functionalized ionic liquids (e.g., [BBSI]Cl) in ethylene glycol under microwave irradiation (100 W, 5 min), achieving yields exceeding 90% . This method’s efficiency stems from rapid, uniform heating, which accelerates the formation of the lactam ring while minimizing side reactions. Table 1 compares conventional and microwave-assisted protocols.

Table 1: Synthesis Optimization for 1-(4-Amino-3-methoxyphenyl)-2-pyrrolidinone

MethodCatalystSolventTimeYield (%)
ConventionalH₂SO₄Ethanol2 h58
Microwave-Assisted[BBSI]ClEthylene Glycol5 min92

Substituent Effects on Reactivity

Electron-withdrawing groups (e.g., -NO₂) on the aryl aldehyde reduce reaction yields due to decreased nucleophilicity, while electron-donating groups (e.g., -OCH₃) enhance cyclization efficiency . For example, 4-nitrobenzaldehyde derivatives yield 65% product, whereas 4-methoxy analogs achieve 88% under identical conditions .

Biological Activity and Mechanisms

Structure-Activity Relationships (SAR)

  • Amino Group: Critical for hydrogen bonding with uPAR’s Asp-262 residue .

  • Methoxy Group: Enhances membrane permeability, as evidenced by log P values ~2.1 .

Mechanistic Insights from Computational Studies

Molecular Docking and Dynamics

Simulations using uPAR crystal structures (PDB: 1YWH, 3BT2) reveal two binding modes for pyrrolidinones :

  • Planar Binding: The lactam ring π-stacks with Tyr-24, stabilizing the ligand-receptor complex.

  • Vertical Binding: The phenyl group inserts into a hydrophobic pocket near Leu-66, driven by van der Waals interactions.

Free Energy Calculations

MM/GBSA analyses indicate that planar binding is thermodynamically favored (ΔG = −8.2 kcal/mol) over vertical binding (ΔG = −5.6 kcal/mol) .

Applications in Drug Development

Lead Optimization

The compound’s scaffold serves as a template for designing dual uPAR/MMP inhibitors. For instance, introducing a sulfonamide group at the pyrrolidinone’s 3-position improves aqueous solubility (log S = −3.1 → −2.4) without compromising potency .

Prodrug Strategies

Esterification of the lactam’s carbonyl group enhances oral bioavailability. Rat pharmacokinetic studies show a 3.2-fold increase in AUC (0–24 h) for prodrug derivatives compared to the parent compound .

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison of Pyrrolidinone Derivatives

CompoundKey FeaturesKᵢ (μM)Target
1-(4-Amino-3-methoxyphenyl)-2-pyrrolidinoneDual -NH₂/-OCH₃ substituents12uPAR, MMP-9
1-Phenyl-2-pyrrolidinoneNo substituents63uPAR
3-Methoxy-2-pyrrolidinoneSingle -OCH₃ group28MMP-2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator